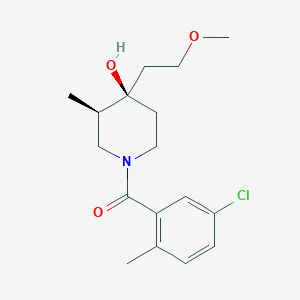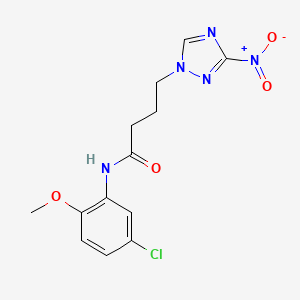
(3R*,4R*)-1-(5-chloro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-1-(5-chloro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methyl-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CEP-26401 and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of CEP-26401 is not fully understood, but it is believed to act as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have potent antitumor activity in preclinical studies. It has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases. Additionally, CEP-26401 has been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using CEP-26401 in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using CEP-26401 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of CEP-26401. One possible direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other drugs to enhance its antitumor activity. Additionally, CEP-26401 could be studied as a potential treatment for other diseases such as autoimmune diseases and cardiovascular diseases.
合成法
The synthesis method of CEP-26401 involves the reaction of 5-chloro-2-methylbenzoic acid with 2-methoxyethylamine and 3-methyl-4-piperidone in the presence of a suitable catalyst. The resulting intermediate is then reduced using a chiral reducing agent to obtain the desired compound.
科学的研究の応用
CEP-26401 has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. It has been shown to have potent antitumor activity and has been studied as a potential anticancer agent. It has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(5-chloro-2-methylphenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-12-4-5-14(18)10-15(12)16(20)19-8-6-17(21,7-9-22-3)13(2)11-19/h4-5,10,13,21H,6-9,11H2,1-3H3/t13-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMCPMUOJIAGPT-CXAGYDPISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-N-(2-thienylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5671510.png)

![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)
![2,4,8-trimethylfuro[3,2-c]quinoline](/img/structure/B5671548.png)
![1-(cyclopentylcarbonyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5671559.png)

![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)
![1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5671574.png)
![3-(5-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5671598.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671602.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5671605.png)

![(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine](/img/structure/B5671623.png)
![9-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671624.png)